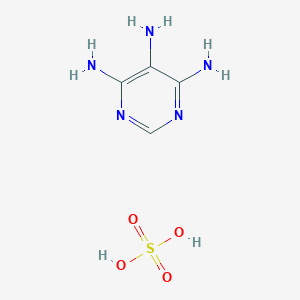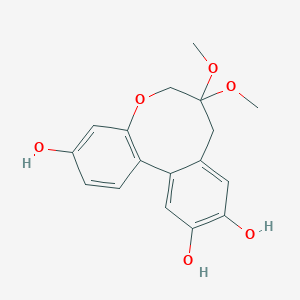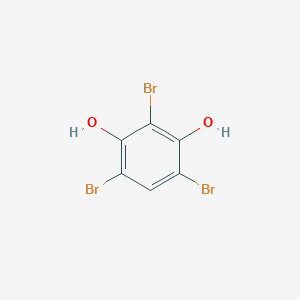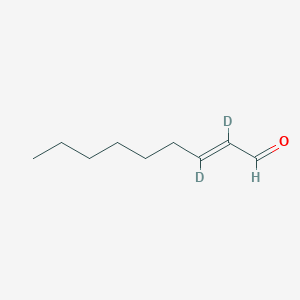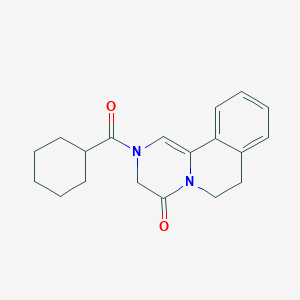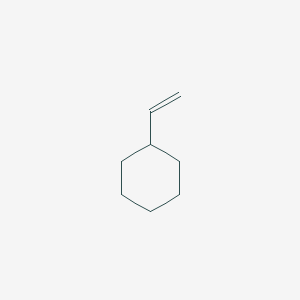
乙烯基环己烷
概述
描述
Vinylcyclohexane is a useful research compound. Its molecular formula is C8H14 and its molecular weight is 110.2 g/mol. The purity is usually 95%.
The exact mass of the compound Vinylcyclohexane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73939. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vinylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vinylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
聚合和聚合物的特性
乙烯基环己烷 (VCH) 用于高分子科学领域,主要用于聚合和共聚过程。据报道,Salan 配体的锆配合物对 VCH 的均聚具有高规整立构专一性,产生高度等规立构的聚(乙烯基环己烷),证明了这些配合物在生产超高活性催化剂方面的潜力。所生产的聚合物被表征为聚丙烯的有效成核剂,表明它们在聚合物生产和加工中的用途 (Segal 等人,2008 年)。类似地,已经研究了在各种催化体系存在下 VCH 与 α-烯烃的均聚和共聚,以了解催化活性和所得半结晶聚(乙烯基环己烷)的性质 (Rishina 等人,2006 年)。
聚合物成核剂
聚(乙烯基环己烷)(PVCH)因其作为等规聚丙烯(iPP)的聚合物成核剂而著称,诱导 α 晶体改性。PVCH 和 iPP 之间相互作用的详细结构分析突出了 PVCH 在改性聚合物的晶体结构中的潜力,从而影响它们的性质 (Alcázar 等人,2006 年)。
催化剂活性与光相互作用
乙烯基环己烷与茂金属催化剂的相互作用,尤其是在光照下,一直是研究的主题。发现光照增强了乙烯基环己烷与催化剂之间的相互作用,影响了催化剂活性和反应产物的结构。这一发现对于优化聚合反应中的催化过程可能具有重要意义 (Mäkelä-Vaarne 等人,2003 年)。
力学性能和变形
聚(乙烯基环己烷)-聚(乙烯)嵌段共聚物的链结构影响其机械和断裂性能。对这些聚合物的变形和断裂机理的研究提供了对塑性变形行为和链结构对这些性能影响的见解,有助于开发具有所需机械特性的材料 (Ryu 等人,2002 年)。
作用机制
- Notably, vinylcyclohexene diepoxide (a metabolite) induces apoptosis in granulosa cells and oocytes .
Mode of Action
Biochemical Pathways
Result of Action
安全和危害
未来方向
生化分析
Biochemical Properties
Vinylcyclohexane plays a significant role in biochemical reactions, particularly in the context of polymerization processes. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, vinylcyclohexane has been shown to interact with metallocene catalysts, such as rac-dimethylsilylidene-bis(2-methyl-4-phenylindenyl)zirconium dichloride, which are used in the polymerization of propylene . These interactions can alter the stereoregularity of the polymer chain and affect the molecular mass and thermophysical properties of the resulting polymers.
Cellular Effects
Vinylcyclohexane has been observed to impact various types of cells and cellular processes. In studies involving ovarian cancer cells, vinylcyclohexane was found to induce significant changes in cell function, including alterations in cell signaling pathways, gene expression, and cellular metabolism . These effects are likely mediated through the compound’s interactions with specific biomolecules within the cells, leading to changes in cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of vinylcyclohexane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Vinylcyclohexane can bind to specific enzymes and proteins, altering their activity and stability. For example, in the context of polymerization, vinylcyclohexane interacts with metallocene catalysts, leading to changes in the polymerization process and the properties of the resulting polymers . Additionally, vinylcyclohexane has been shown to influence gene expression in ovarian cancer cells, potentially through its interactions with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of vinylcyclohexane can change over time. Studies have shown that vinylcyclohexane is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cellular function . Long-term exposure to vinylcyclohexane has been associated with alterations in cellular metabolism and gene expression, indicating that the compound’s effects can evolve over time.
Dosage Effects in Animal Models
The effects of vinylcyclohexane vary with different dosages in animal models. In studies involving Wistar albino rats, different dosages of vinylcyclohexane were administered to evaluate its impact on ovarian cancer . The results indicated that higher doses of vinylcyclohexane led to more pronounced changes in cellular function and gene expression, while lower doses had a milder impact. Additionally, high doses of vinylcyclohexane were associated with toxic effects, highlighting the importance of dosage in determining the compound’s effects.
Metabolic Pathways
Vinylcyclohexane is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can undergo oxidation and other metabolic transformations, leading to the formation of metabolites that can further interact with biomolecules . These interactions can affect metabolic flux and metabolite levels, influencing cellular function and behavior.
Transport and Distribution
Vinylcyclohexane is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of vinylcyclohexane within different cellular compartments . The compound’s distribution within cells can affect its activity and function, as well as its overall impact on cellular processes.
Subcellular Localization
The subcellular localization of vinylcyclohexane is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Vinylcyclohexane can accumulate in certain cellular regions, where it can exert its effects on cellular function and behavior
属性
IUPAC Name |
ethenylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-2-8-6-4-3-5-7-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLDYFCCDKENPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25498-06-0, 26951-20-2 | |
| Record name | Poly(vinylcyclohexane) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25498-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, ethenyl-, homopolymer, isotactic | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26951-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90219725 | |
| Record name | Vinylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
695-12-5 | |
| Record name | Vinylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=695-12-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vinylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695125 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vinylcyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Vinylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vinylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.710 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q49PJ3TT00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

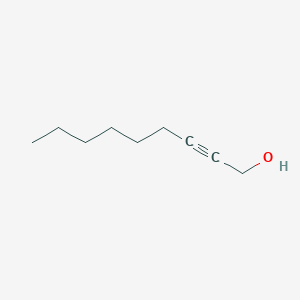
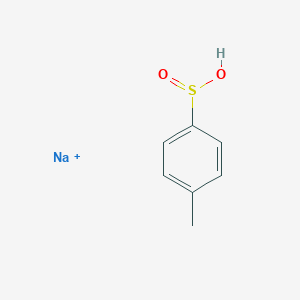
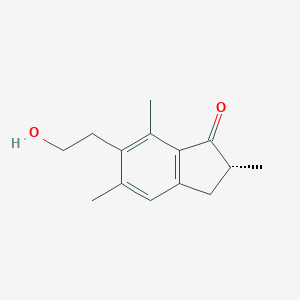
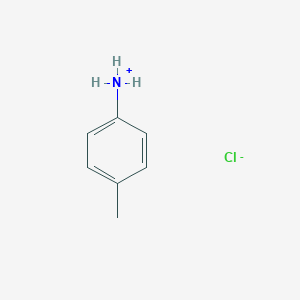

![2-Benzoyl-2,3,6,7-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B147535.png)
